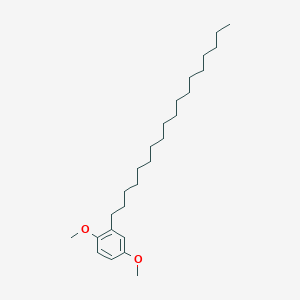

1,4-Dimethoxy-2-octadecylbenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,4-dimethoxy-2-octadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-23-25(27-2)21-22-26(24)28-3/h21-23H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJNNOTWURHXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30524789 | |

| Record name | 1,4-Dimethoxy-2-octadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88702-69-6 | |

| Record name | 1,4-Dimethoxy-2-octadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,4 Dimethoxy 2 Octadecylbenzene

Strategies for Octadecyl Side Chain Introduction

The introduction of the C18 alkyl chain onto the 1,4-dimethoxybenzene (B90301) scaffold is a critical step in the synthesis of the target compound. This can be achieved through several carbon-carbon bond-forming reactions, with regioselectivity being a key consideration.

Regioselective Aromatic Alkylation Reactions

Direct alkylation of 1,4-dimethoxybenzene is a common approach. However, controlling the position of substitution and avoiding polyalkylation are significant challenges.

Friedel-Crafts Alkylation: The Friedel-Crafts alkylation is a classic method for forming alkyl-aryl bonds. ccsf.edumnstate.educhegg.commiracosta.eduumkc.edu This electrophilic aromatic substitution reaction typically involves the reaction of an alkylating agent, such as an alkyl halide, alcohol, or alkene, with an aromatic compound in the presence of a Lewis acid or Brønsted acid catalyst. ccsf.edumiracosta.edu For the synthesis of 1,4-dimethoxy-2-octadecylbenzene, 1-octadecene (B91540) or 1-octadecanol could serve as the octadecyl source in the presence of a strong acid catalyst. The methoxy (B1213986) groups of 1,4-dimethoxybenzene are activating and ortho-, para-directing. umkc.edu Due to the symmetry of the starting material, the initial alkylation can only occur at the 2-position (equivalent to the 3-, 5-, and 6-positions).

A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an alkyl group further activates the aromatic ring. ccsf.edu However, the steric bulk of the long octadecyl chain may disfavor further substitution. Another consideration is the possibility of carbocation rearrangements, although with a primary alkyl source, this is less of a concern. ccsf.edu

Friedel-Crafts Acylation followed by Reduction: To circumvent the issues of polyalkylation and carbocation rearrangements associated with direct alkylation, a two-step acylation-reduction sequence is a more controlled approach. The Friedel-Crafts acylation involves the reaction of 1,4-dimethoxybenzene with octadecanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(2,5-dimethoxyphenyl)octadecan-1-one. The resulting ketone is then reduced to the corresponding alkane, this compound, using methods such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction. The acyl group is a deactivating group, which prevents further substitution on the aromatic ring during the acylation step.

Alternative Carbon-Carbon Bond Forming Reactions

Cross-coupling reactions offer a powerful and highly regioselective alternative for the synthesis of this compound. These methods typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal, most commonly palladium or nickel.

Kumada Coupling: The Kumada coupling reaction utilizes a Grignard reagent (R-MgX) and an organic halide in the presence of a nickel or palladium catalyst. rsc.org For the synthesis of this compound, this would involve the reaction of octadecylmagnesium bromide with 2-bromo-1,4-dimethoxybenzene. This method is advantageous due to the commercial availability and straightforward preparation of Grignard reagents.

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). The reaction of octadecylzinc bromide with 2-bromo-1,4-dimethoxybenzene, catalyzed by a palladium complex, would yield the desired product. Organozinc reagents are generally more tolerant of functional groups compared to Grignard reagents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that uses an organoboron reagent, typically a boronic acid or a boronate ester. The reaction of an octadecylboronic acid or its ester with 2-bromo-1,4-dimethoxybenzene in the presence of a palladium catalyst and a base would provide a reliable route to this compound. Organoboron compounds are known for their stability and low toxicity.

Below is a comparative table of these cross-coupling methods:

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Kumada | Grignard (Octadecyl-MgBr) | Ni or Pd | Readily available reagents |

| Negishi | Organozinc (Octadecyl-ZnBr) | Pd | Good functional group tolerance |

| Suzuki-Miyaura | Organoboron (Octadecyl-B(OH)₂) | Pd | Stable and non-toxic reagents |

Functionalization and Derivatization of the Dimethoxybenzene Core

The this compound molecule possesses an electron-rich aromatic ring that is susceptible to further functionalization, primarily through electrophilic aromatic substitution. The existing substituents—two methoxy groups and one long alkyl chain—exert significant influence on the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Patterns

The two methoxy groups are strong activating, ortho-, para-directing groups, while the octadecyl group is a weakly activating, ortho-, para-director. The combined directing effects of these substituents will determine the position of incoming electrophiles. The positions ortho to the methoxy groups (positions 3 and 6) and para to the octadecyl group (position 5) are the most activated sites.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Based on the directing effects, the nitro group is expected to substitute at the positions ortho and para to the activating groups. Given the steric hindrance from the octadecyl chain at position 2, substitution at position 3 (ortho to one methoxy and meta to the other and the alkyl chain) and position 5 (para to the alkyl chain and ortho to a methoxy group) would be the most likely outcomes. The exact ratio of isomers would depend on the reaction conditions. Studies on the dinitration of 1,4-dialkoxybenzene derivatives have shown surprising regioselectivity, which can be influenced by solvent effects. nih.gov

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) or with reagents like N-bromosuccinimide (NBS). Similar to nitration, the halogen will be directed to the most activated and sterically accessible positions on the ring. Research on the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has demonstrated that a variety of brominated products can be obtained, highlighting the nuanced regioselectivity in such systems. auburn.edu

The expected regiochemical outcomes for electrophilic aromatic substitution on this compound are summarized below:

| Electrophilic Reagent | Expected Position(s) of Substitution | Rationale |

| HNO₃ / H₂SO₄ | 3 and 5 | Strong directing effect of methoxy groups, with steric influence from the octadecyl chain. |

| Br₂ / FeBr₃ | 3 and 5 | Similar to nitration, governed by the activating and directing effects of existing substituents. |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAAr) on the electron-rich this compound ring is generally disfavored. This type of reaction typically requires the presence of strong electron-withdrawing groups (e.g., nitro groups) to activate the ring towards nucleophilic attack and a good leaving group (e.g., a halide). The methoxy and alkyl groups are electron-donating, making the benzene (B151609) ring a poor substrate for nucleophilic attack. Therefore, direct displacement of a methoxy group or a hydrogen atom by a nucleophile is not a viable synthetic strategy for this compound under standard conditions.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. chegg.commiracosta.eduuwindsor.cawikipedia.orgorganic-chemistry.orgias.ac.in This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cawikipedia.orgorganic-chemistry.orgias.ac.in The methoxy group is a moderately effective DMG. organic-chemistry.org

In the case of this compound, the two methoxy groups can direct lithiation. The position ortho to a methoxy group is the most acidic. Therefore, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to result in lithiation at the 3-position, which is ortho to the methoxy group at position 4 and meta to the methoxy group at position 1. The steric bulk of the octadecyl chain at the 2-position would likely disfavor lithiation at the 3-position to some extent, but the directing effect of the methoxy group at position 4 is expected to be dominant.

Once the aryllithium intermediate is formed at the 3-position, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

The following table outlines potential functionalizations via directed ortho-metalation:

| Electrophile | Functional Group Introduced |

| CO₂ | Carboxylic acid (-COOH) |

| DMF | Aldehyde (-CHO) |

| I₂ | Iodine (-I) |

| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| R-X (e.g., CH₃I) | Alkyl group (-R) |

This methodology provides a predictable and efficient route to a variety of 3-substituted derivatives of this compound, which would be difficult to access through classical electrophilic aromatic substitution reactions.

Synthetic Utility as a Molecular Building Block

The strategic combination of a hydrophilic dimethoxybenzene head and a long, lipophilic octadecyl tail endows this compound with significant potential as a versatile molecular building block in complex organic synthesis. Its utility spans from being a key intermediate in multi-step reaction sequences to its role as a fundamental unit in the construction of ordered supramolecular systems.

Precursor in Multi-Step Organic Synthesis

The reactivity of the aromatic ring and the attached functional groups in this compound allows for its elaboration into more complex molecular targets. A common and reliable method for its synthesis involves a two-step process starting from 1,4-dimethoxybenzene to avoid rearrangements associated with direct Friedel-Crafts alkylation. core.ac.uk This process typically involves an initial Friedel-Crafts acylation followed by reduction of the resulting ketone.

The first step is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with octadecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(2,5-dimethoxyphenyl)octadecan-1-one. nih.govtandfonline.com The acyl group is a deactivating group, which helps to prevent polysubstitution, a common issue in Friedel-Crafts alkylations. core.ac.uk The subsequent reduction of the ketone to the corresponding alkyl chain can be achieved under various conditions, such as the Wolff-Kishner or Clemmensen reduction, to yield the final this compound.

Table 1: Synthesis of this compound

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Acylation | 1,4-Dimethoxybenzene, Octadecanoyl chloride | AlCl₃, Dichloromethane | 1-(2,5-Dimethoxyphenyl)octadecan-1-one |

Once synthesized, this compound can serve as a crucial precursor for creating molecules with tailored properties, such as amphiphilic redox-active compounds. The dimethoxybenzene moiety can be readily converted into a hydroquinone (B1673460), which in turn can be oxidized to a quinone. This quinone unit, coupled with the long alkyl chain, results in a molecule with a redox-active head group and a hydrophobic tail, suitable for forming organized layers at interfaces or within membranes.

A representative synthetic pathway could involve the demethylation of the methoxy groups using a reagent like boron tribromide (BBr₃) to yield 2-octadecylbenzene-1,4-diol. Subsequent oxidation of this hydroquinone derivative, for instance with a mild oxidizing agent like silver(I) oxide (Ag₂O), would produce 2-octadecylcyclohexa-2,5-diene-1,4-dione (an octadecyl-substituted benzoquinone). Such multi-step syntheses demonstrate the utility of the initial building block in accessing more complex and functionalized targets. elsevierpure.comlibretexts.org

Table 2: Illustrative Multi-Step Synthesis from this compound

| Step | Starting Material | Reagents | Intermediate/Final Product | Purpose of Transformation |

|---|---|---|---|---|

| 1 | This compound | Boron tribromide (BBr₃) | 2-Octadecylbenzene-1,4-diol | Introduction of redox-active hydroquinone moiety |

Incorporation into Supramolecular Architectures

The distinct amphiphilic nature of this compound, characterized by its rigid aromatic core and flexible long alkyl chain, makes it an ideal candidate for the construction of non-covalently bonded supramolecular assemblies. nih.gov The self-assembly process is driven by a combination of intermolecular forces.

The primary driving forces for the self-assembly of such molecules are:

π-π Stacking: The electron-rich dimethoxybenzene rings can stack on top of each other, leading to ordered columnar or layered structures.

Van der Waals Interactions: The long, saturated octadecyl chains of neighboring molecules interact favorably, promoting organized packing.

Solvophobic Effects: In polar solvents, the hydrophobic alkyl tails will aggregate to minimize contact with the solvent, leading to the formation of structures like micelles or vesicles.

A significant application of molecules with this topology is in the field of liquid crystals. core.ac.ukcolorado.edu The rod-like (calamitic) shape of this compound is conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. Depending on the temperature and conditions, it could be expected to form nematic phases (where molecules have long-range orientational order) or more ordered smectic phases (where molecules are arranged in layers). The length of the alkyl chain is a critical factor; sufficiently long chains, such as the C18 octadecyl group, are known to promote the formation of stable smectic phases. core.ac.uk

Furthermore, such amphiphilic building blocks can be incorporated into more complex supramolecular polymers. nih.gov In these systems, monomer units are held together by reversible, non-covalent interactions. For instance, if the benzene core were further functionalized with groups capable of hydrogen bonding, it could form extended, one-dimensional helical aggregates in a suitable solvent. youtube.com The long alkyl chains would then form a hydrophobic corona around the hydrogen-bonded core, influencing the solubility and packing of the entire supramolecular structure. nih.gov

Table 3: Supramolecular Architectures of this compound

| Supramolecular Structure | Driving Interactions | Role of Aromatic Core | Role of Octadecyl Chain |

|---|---|---|---|

| Liquid Crystals | π-π stacking, Van der Waals forces | Provides rigidity and orientational order | Induces layering (smectic phases), provides flexibility |

| Micelles/Vesicles | Hydrophobic effect, Van der Waals forces | Forms the hydrophilic corona (in non-polar solvents) or core (in polar solvents) | Forms the hydrophobic core (in polar solvents) or corona (in non-polar solvents) |

| Supramolecular Polymers | Hydrogen bonding (if modified), π-π stacking, Van der Waals forces | Acts as the rigid backbone unit for polymerization | Influences solubility and inter-polymer packing |

Advanced Structural Elucidation and Spectroscopic Characterization of 1,4 Dimethoxy 2 Octadecylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within 1,4-Dimethoxy-2-octadecylbenzene can be elucidated.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the long octadecyl aliphatic chain.

The aromatic region is of particular diagnostic value. Due to the substitution pattern on the benzene (B151609) ring, three distinct aromatic proton signals are expected. The proton at the C3 position, situated between the octadecyl and a methoxy group, would appear as a doublet. The proton at C5, flanked by a methoxy group and a hydrogen, would present as a doublet of doublets. The proton at C6, adjacent to the unsubstituted C5 position, would also be a doublet.

The two methoxy groups, being in slightly different chemical environments due to the adjacent octadecyl chain, may exhibit distinct singlets. The protons of the octadecyl chain produce a series of signals in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the aromatic ring (α-CH₂) is deshielded and appears as a triplet. The terminal methyl group (CH₃) of the chain also shows a characteristic triplet, while the bulk of the methylene groups in the middle of the chain (-(CH₂)₁₅-) overlap to form a broad multiplet.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | m | 3H | Ar-H |

| 3.81 | s | 3H | OCH₃ |

| 3.79 | s | 3H | OCH₃ |

| ~2.55 | t | 2H | Ar-CH₂- |

| ~1.55 | m | 2H | Ar-CH₂-CH₂- |

| ~1.25 | br s | 30H | -(CH₂)₁₅- |

| ~0.88 | t | 3H | -CH₃ |

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, 'br s' denotes broad singlet. Chemical shifts are referenced to a standard internal solvent signal.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift.

The spectrum would show six distinct signals for the aromatic carbons. The two carbons bearing the methoxy groups (C1 and C4) would be found significantly downfield. The carbon attached to the octadecyl chain (C2) and the other substituted and unsubstituted aromatic carbons (C3, C5, C6) would also have characteristic shifts. The two methoxy carbons themselves would appear as sharp signals in the 55-60 ppm region.

The aliphatic octadecyl chain gives rise to a series of signals in the upfield region. The benzylic carbon (α-C) is typically found around 30-35 ppm. The long chain of methylene carbons shows a dense cluster of signals, with the terminal methyl carbon appearing at the most upfield position, typically around 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155-150 | C1, C4 |

| ~130-135 | C2 |

| ~110-120 | C3, C5, C6 |

| ~56.0 | OCH₃ |

| ~55.8 | OCH₃ |

| ~31.9 | -(CH₂)₁₅- (one of the internal chain carbons) |

| ~29.7 | Ar-CH₂- |

| ~29.4-29.6 | -(CH₂)₁₅- (bulk of the chain) |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes connections between scalar-coupled protons. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions. It would also map out the connectivity of the entire octadecyl chain, showing cross-peaks between the benzylic CH₂ and its neighboring CH₂, and sequentially down the chain to the terminal methyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net By analyzing the HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal. For example, the aromatic proton signals can be unequivocally assigned to their respective aromatic carbons, and the signals of the octadecyl chain can be similarly mapped. This is particularly useful for resolving the heavily overlapped methylene signals in both the proton and carbon spectra. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Under Electron Ionization (EI) conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern is highly informative. A key fragmentation pathway for alkylbenzenes is the benzylic cleavage, which would result in the loss of a C₁₇H₃₅ radical to form a highly stable benzylic cation. This would likely be the base peak in the spectrum. Another characteristic fragmentation would be the McLafferty rearrangement, if applicable, involving the transfer of a gamma-hydrogen from the alkyl chain to the aromatic ring, followed by the elimination of a neutral alkene. Cleavage of the methoxy groups could also occur, leading to the loss of a methyl radical (CH₃) or a formaldehyde (B43269) molecule (CH₂O).

Table 3: Predicted Key Fragmentation Ions in the EI-MS of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 390 | [M]⁺ | Molecular Ion |

| 375 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage (loss of C₁₇H₃₅ radical) |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. nih.gov Unlike EI-MS, ESI-MS typically results in minimal fragmentation, with the primary species observed being the protonated molecule [M+H]⁺ or adducts with cations from the solvent, such as [M+Na]⁺ or [M+K]⁺. nih.gov For this compound, ESI-MS would be used to confidently confirm the molecular weight of the compound. The high-resolution capabilities of modern ESI-MS instruments would allow for the determination of the elemental composition with high accuracy, further validating the identity of the synthesized molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by probing its vibrational modes. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the molecular structure of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups: the aromatic ring, the methoxy groups, and the long octadecyl chain.

The primary vibrations observed include the C-H stretching of the aromatic ring and the alkyl chain, the C-O stretching of the methoxy groups, and the characteristic bending vibrations of the substituted benzene ring.

Interactive Data Table: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretching |

| 2955-2920 | Strong | Asymmetric CH₃ and CH₂ Stretching (Alkyl Chain) |

| 2875-2850 | Strong | Symmetric CH₃ and CH₂ Stretching (Alkyl Chain) |

| 1610, 1500, 1465 | Medium-Strong | Aromatic C=C Ring Stretching |

| 1470-1450 | Medium | CH₂ Scissoring (Alkyl Chain) |

| 1380-1370 | Weak | CH₃ Bending (Alkyl Chain) |

| 1250-1200 | Strong | Asymmetric Aryl-O-C Stretching (Methoxy) |

| 1050-1020 | Strong | Symmetric Aryl-O-C Stretching (Methoxy) |

| 880-860 | Strong | 1,2,4-Trisubstituted Benzene Ring C-H Bending (Out-of-Plane) |

| 740-720 | Weak-Medium | CH₂ Rocking (Alkyl Chain) |

Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the alkyl chain.

Key features in the Raman spectrum would include the aromatic ring breathing modes and the symmetric stretching of the C-O bonds of the methoxy groups.

Interactive Data Table: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 3070-3050 | Medium | Aromatic C-H Stretching |

| 2960-2850 | Very Strong | Aliphatic C-H Stretching |

| 1615-1600 | Strong | Aromatic Ring Stretching (Breathing Mode) |

| 1300-1280 | Medium | In-plane C-H Bending |

| 1180-1160 | Medium | C-O-C Symmetric Stretching |

| 820-800 | Strong | Ring Breathing (Trisubstituted Benzene) |

| 750-730 | Medium | C-C Stretching (Alkyl Chain) |

X-ray Crystallography for Solid-State Structural Determination

While a definitive crystal structure for this compound is not publicly available, a hypothetical structure can be proposed based on similar long-chain aromatic compounds. It is anticipated that the molecule would crystallize in a centrosymmetric space group, likely monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pbca), to allow for efficient packing of the long alkyl chains. The octadecyl chains would likely adopt an all-trans conformation to maximize van der Waals interactions, leading to a layered structure with interdigitated or parallel chains.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~5.5 |

| c (Å) | ~50.0 |

| α (°) | 90 |

| β (°) | ~95 |

| γ (°) | 90 |

| Volume (ų) | ~2320 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.05 |

These hypothetical parameters reflect the expected elongated unit cell required to accommodate the long alkyl chain.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For organic compounds like this compound, this is typically done through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O) are collected and weighed.

The theoretical elemental composition of this compound (C₂₆H₄₆O₂) can be calculated from its molecular formula and the atomic masses of its constituent elements.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 312.264 | 79.93% |

| Hydrogen | H | 1.008 | 46.368 | 11.87% |

| Oxygen | O | 15.999 | 31.998 | 8.20% |

| Total | 390.63 | 100.00% |

Experimental results from combustion analysis are typically expected to be within ±0.4% of these theoretical values to confirm the purity and empirical formula of the synthesized compound. nih.gov

Computational Chemistry and Theoretical Investigations of 1,4 Dimethoxy 2 Octadecylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely employed to predict the molecular properties and reactivity of chemical compounds. nih.gov

Optimized Molecular Geometries and Conformational Analysis

The optimization of the molecular geometry of 1,4-Dimethoxy-2-octadecylbenzene using DFT calculations reveals the most stable three-dimensional arrangement of its atoms. The benzene (B151609) ring is expected to be largely planar, a characteristic feature of aromatic systems. nih.gov The two methoxy (B1213986) groups and the long octadecyl chain introduce conformational flexibility.

A detailed analysis of the optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical DFT Data)

| Parameter | Bond/Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-O (methoxy) | ~1.36 | |

| O-C (methyl) | ~1.43 | |

| C-C (alkyl chain) | ~1.53 - 1.54 | |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | ~120 | |

| C-O-C (methoxy) | ~118 | |

| H-C-H (alkyl chain) | ~109.5 | |

| Dihedral Angles (°) | ||

| C-C-C-C (alkyl chain, trans) | ~180 |

Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the DFT calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxybenzene ring. The oxygen atoms of the methoxy groups, with their lone pairs of electrons, contribute significantly to the high energy of the HOMO. The LUMO, in contrast, is likely to be distributed over the aromatic ring, representing the region where an incoming electron would be most stabilized. The long, saturated octadecyl chain is not expected to contribute significantly to the frontier orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical DFT Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and serve to illustrate the concept. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.comlibretexts.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net Different colors on the MEP map indicate different values of the electrostatic potential. Generally, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green indicates regions of neutral potential. researchgate.netwolfram.com

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the two methoxy groups, due to their high electronegativity and lone pairs of electrons. These sites are therefore susceptible to electrophilic attack. The aromatic protons and the protons of the methyl groups of the methoxy substituents would exhibit a slightly positive potential (blue to blue-green), making them potential sites for weak interactions. The long octadecyl chain, being a non-polar hydrocarbon, would be characterized by a largely neutral potential (green). This analysis of the MEP map provides a qualitative prediction of the molecule's reactivity and intermolecular interaction patterns.

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT is excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of a system containing multiple molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into dynamic processes and intermolecular interactions. nih.gov

For this compound, MD simulations would be particularly useful for investigating its aggregation behavior in various solvents or in the bulk liquid phase. The long octadecyl chains would lead to significant van der Waals interactions, which could drive the self-assembly of these molecules into ordered structures, such as micelles or bilayers, in a polar solvent. In a non-polar environment, the interactions would be weaker and less ordered.

MD simulations can also be used to study the interaction of this compound with surfaces or other molecules. For instance, simulations could model the adsorption of this molecule onto a graphite (B72142) surface, where pi-stacking interactions between the benzene ring and the graphene sheet, along with the van der Waals forces of the alkyl chain, would play a crucial role. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties. A mathematical model is developed to predict the properties of new, unmeasured compounds based on their molecular descriptors.

For a homologous series of compounds, such as 1,4-dimethoxy-2-alkylbenzenes with varying alkyl chain lengths (e.g., ethyl, butyl, hexyl, octadecyl, etc.), a QSPR model could be developed. Molecular descriptors, which are numerical values derived from the molecular structure, would be calculated for each compound. These descriptors could include constitutional indices, topological indices, quantum-chemical descriptors (such as HOMO/LUMO energies and dipole moment from DFT calculations), and geometrical descriptors.

A QSPR model could then be built to predict various physical or chemical properties, such as:

Boiling point

Viscosity

Solubility in different solvents

Partition coefficient (log P)

By establishing a statistically significant relationship between the descriptors and the property of interest, the QSPR model can be a valuable tool for designing new molecules with desired properties without the need for synthesizing and testing each one individually.

Applications and Technological Implementations of 1,4 Dimethoxy 2 Octadecylbenzene in Materials Science

Design and Functionality in Surfactant Systems and Emulsifiers

The distinct molecular architecture of 1,4-Dimethoxy-2-octadecylbenzene, featuring a hydrophilic dimethoxybenzene head and a long, hydrophobic octadecyl tail, strongly suggests its utility as a surfactant and emulsifier.

Amphiphilic molecules, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, spontaneously self-assemble in solution to minimize unfavorable interactions between the hydrophobic regions and the solvent. nih.gov In aqueous environments, this compound would be expected to exhibit classic amphiphilic behavior. The long C18 octadecyl chain constitutes a significant hydrophobic tail, while the 1,4-dimethoxybenzene (B90301) moiety acts as the hydrophilic head group.

This self-assembly is a spontaneous process driven by the desire to reach a more ordered and stable state. nih.gov The interactions governing this process are non-covalent, including hydrophobic effects, van der Waals forces, hydrogen bonding, and electrostatic interactions. The specific architecture of the resulting aggregates can be influenced by factors such as the critical packing parameter, which relates the volume of the hydrophobic chain to the area of the hydrophilic head group and the chain length. nih.gov

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like this compound would aggregate to form micelles. The CMC is a key characteristic of a surfactant, and for long-chain alkylbenzene derivatives, it is influenced by the length of the alkyl chain; longer chains generally lead to lower CMCs. researchgate.net For instance, the CMC of C6 α-olefin dimer alkylbenzene sulfonate is reported to be 2.15 mmol L⁻¹. researchgate.net

The formation of micelles can be detected by monitoring changes in the physical properties of the solution, such as surface tension, conductivity, and osmotic pressure, as a function of surfactant concentration. nih.gov The negative Gibbs free energy of micellization (ΔG⁰ₘ) for similar amphiphiles indicates a spontaneous process. dntb.gov.ua The thermodynamics of micelle formation are governed by both enthalpy (ΔH⁰ₘ) and entropy (ΔS⁰ₘ), with the entropy term often being the dominant driving force. researchgate.net

The table below, based on data for analogous long-chain surfactants, illustrates how key micellar properties might be characterized for a compound like this compound.

| Property | Description | Influencing Factors |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | Length of the hydrophobic tail, nature of the hydrophilic head group, temperature, presence of electrolytes. |

| Surface Tension at CMC (γCMC) | The minimum surface tension achieved at and above the CMC. | Molecular structure of the surfactant. |

| Gibbs Free Energy of Micellization (ΔG⁰ₘ) | The thermodynamic potential for micelle formation; negative values indicate spontaneity. | Temperature, CMC. |

| Enthalpy of Micellization (ΔH⁰ₘ) | The heat change associated with micelle formation. | Temperature, intermolecular forces. |

| Entropy of Micellization (ΔS⁰ₘ) | The change in randomness or disorder during micelle formation. | Temperature, hydrophobic effect. |

Advanced Organic Electronic Materials Development

The aromatic and electron-donating nature of the dimethoxybenzene core, combined with the long alkyl chain for solubility and film-forming properties, positions this compound as a candidate for use in organic electronic devices.

Dimethoxybenzene isomers are known to absorb ultraviolet light, and their photochemical behavior can be influenced by their environment. copernicus.org The presence of the dimethoxybenzene moiety in this compound suggests it will have a distinct photochemical response. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways, including fluorescence, phosphorescence, and non-radiative decay, are critical for applications in devices like organic light-emitting diodes (OLEDs).

Studies on related dialkoxybenzene derivatives have shown that steric interactions and the electron-donating nature of the alkoxy groups can influence the absorption and emission spectra. acs.org The long octadecyl chain, while not directly participating in the electronic transition, can affect the solid-state packing and intermolecular interactions, which in turn can alter the excited state dynamics.

In organic semiconductors, charge transport is highly dependent on the molecular packing and electronic coupling between adjacent molecules in the solid state. ucsb.edu The long octadecyl chain in this compound would likely play a crucial role in the formation of ordered thin films, a prerequisite for efficient charge transport. researchgate.net Long alkyl chains can promote self-assembly into well-ordered structures, potentially leading to enhanced charge carrier mobility. sigmaaldrich.com

The primary mechanisms of charge transport in organic thin films are hopping and band-like transport. royalsocietypublishing.org For many molecular semiconductors, charge transport occurs via a hopping mechanism, where charge carriers move between localized states on adjacent molecules. The efficiency of this process is sensitive to the distance and relative orientation of the molecules. The layered structures often induced by long alkyl chains can facilitate two-dimensional charge transport, which is beneficial for applications in organic field-effect transistors (OFETs). aps.org The charge transport in such systems is often dominated by the first few molecular layers adjacent to the dielectric interface. aps.org

The table below summarizes key parameters relevant to the performance of organic semiconductors, which would be important to characterize for this compound.

| Parameter | Description | Importance in Organic Electronics |

| Charge Carrier Mobility (μ) | The velocity of charge carriers in response to an electric field. | Determines the switching speed of transistors and the efficiency of solar cells. |

| HOMO/LUMO Levels | The energy levels of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Dictates charge injection and transport properties, and the open-circuit voltage in solar cells. |

| Thin Film Morphology | The arrangement and order of molecules in the solid state. | Strongly influences charge transport pathways and device performance. |

| Photoluminescence Quantum Yield (PLQY) | The efficiency of light emission after photoexcitation. | A critical parameter for the performance of OLEDs. |

Polymer Chemistry and Macromolecular Engineering

Functionalized aromatic compounds are fundamental building blocks in polymer chemistry for creating materials with tailored properties. case.edu this compound could potentially be utilized as a monomer or a functional additive in macromolecular engineering.

If modified to include a polymerizable group, such as a vinyl or styrenic moiety, this compound could be polymerized to create novel polymers. The long octadecyl side chain would impart solubility and processability to the resulting polymer, while the dimethoxybenzene unit would contribute to its electronic and optical properties. The principles of radical polymerization of styrene derivatives could be applicable in such a scenario. acs.orgyoutube.com

Alternatively, this compound could be incorporated into existing polymer backbones as a pendant group. This approach, often used in macromolecular engineering, allows for the fine-tuning of polymer properties. researchgate.net For example, attaching this compound to a polymer chain could enhance its hydrophobicity, modify its thermal properties, and introduce electro-active or photo-active functionalities. The synthesis of poly(phenylene ether) based amphiphilic block copolymers is an example of how hydrophobic and hydrophilic segments can be combined to create materials with unique properties. mdpi.com The synthesis of poly(alkyl-substituted p-phenylene ethynylene)s also demonstrates how alkyl side chains are used to control the properties of conjugated polymers. researchgate.net

Monomeric Building Block for Polymer Synthesis

The presence of a reactive benzene (B151609) ring in this compound allows it to serve as a monomeric building block for the synthesis of various polymers. The methoxy (B1213986) groups activate the aromatic ring towards electrophilic substitution, facilitating polymerization reactions. One of the most promising areas for its application is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. PPVs are a class of conjugated polymers known for their electroluminescent properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

By incorporating this compound into a PPV backbone, the long octadecyl side chain can impart several desirable properties to the resulting polymer. These include enhanced solubility in organic solvents, which is crucial for solution-based processing techniques like spin coating and inkjet printing. Furthermore, the bulky alkyl group can influence the polymer's morphology in the solid state, potentially leading to improved charge transport and device performance.

The general synthetic approach to such polymers could involve established methods for PPV synthesis, such as the Gilch or Horner-Emmons condensation reactions. The table below outlines a hypothetical comparison of properties between a standard PPV and a derivative incorporating this compound.

| Property | Standard PPV | PPV with this compound Side Chains |

| Solubility | Low in common organic solvents | High in common organic solvents (e.g., toluene, chloroform) |

| Processability | Difficult, often requires precursor routes | Solution-processable |

| Film Morphology | Often crystalline, leading to aggregation | Potentially more amorphous, reduced aggregation |

| Potential Application | OLEDs, organic photovoltaics | Flexible OLEDs, printable electronics |

Functional Copolymers and Polymeric Architectures

The versatility of this compound extends to its use in the creation of functional copolymers and complex polymeric architectures. Copolymerization of this monomer with other functional monomers can lead to materials with a tailored combination of properties. For instance, copolymerizing it with a monomer possessing electron-accepting properties could result in a donor-acceptor copolymer with a low bandgap, suitable for applications in organic photovoltaics.

The long octadecyl chain can also be exploited to create specific polymeric architectures, such as block copolymers. A block copolymer containing a segment derived from this compound and another segment with different chemical properties (e.g., a hydrophilic block) could self-assemble into well-defined nanostructures like micelles, vesicles, or lamellae in solution or in the solid state. These self-assembled structures have potential applications in drug delivery, nanolithography, and as templates for the synthesis of other nanomaterials.

The table below summarizes potential polymeric architectures and their envisioned applications.

| Polymeric Architecture | Potential Monomer Combination | Potential Application |

| Random Copolymer | This compound and a cyano-substituted vinylene monomer | Low bandgap polymer for organic solar cells |

| Alternating Copolymer | This compound and a thiophene derivative | High-mobility polymer for organic field-effect transistors |

| Block Copolymer | Polystyrene-block-poly(this compound-vinylene) | Self-assembling material for nanolithography |

Liquid Crystal Research and Liquid Crystalline Phase Behavior

While specific studies on the liquid crystalline properties of this compound are not yet prevalent in the literature, its molecular structure—a rigid aromatic core attached to a long, flexible alkyl chain—is a classic design motif for thermotropic liquid crystals. Such molecules, often referred to as calamitic (rod-like) mesogens, can exhibit one or more liquid crystalline phases (mesophases) at temperatures between their crystalline solid and isotropic liquid states.

The presence of the long octadecyl tail is expected to promote the formation of smectic phases, where the molecules are organized into layers. The specific type of smectic phase (e.g., Smectic A, Smectic C) and the transition temperatures would depend on the delicate balance of intermolecular forces, including pi-pi stacking of the aromatic cores and van der Waals interactions between the alkyl chains. The methoxy groups can also influence the mesophase behavior by altering the molecule's polarity and steric interactions.

The potential for liquid crystallinity makes this compound a candidate for applications in display technologies, sensors, and as a template for ordered polymer synthesis. The following table presents a hypothetical phase transition sequence for this compound based on the behavior of similar long-chain substituted aromatic molecules.

| Transition | Temperature (°C) | Phase |

| Melting Point | T_m | Crystal -> Smectic |

| Clearing Point | T_c | Smectic -> Isotropic Liquid |

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Applications

Although there is no direct evidence of this compound being utilized as a building block in the synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), its structure presents intriguing possibilities for the design of novel porous materials.

To be used as a linker in COFs or MOFs, this compound would first need to be functionalized with appropriate reactive groups, such as boronic acids, aldehydes, or carboxylic acids, to enable the formation of the framework's extended network. For example, derivatization to this compound-3,6-dicarbaldehyde would provide a C2-symmetric linker suitable for the synthesis of 2D COFs.

The incorporation of such a linker into a COF or MOF structure would introduce the long octadecyl chains into the porous framework. These alkyl chains would line the pores, creating a hydrophobic microenvironment. This could be highly advantageous for applications involving the selective adsorption of nonpolar molecules from polar media, such as the removal of organic pollutants from water.

The functionalization of the pores of COFs and MOFs with long alkyl chains could also have significant implications for heterogeneous catalysis and gas adsorption. In catalysis, the hydrophobic pores could enhance the rate of reactions involving nonpolar substrates by concentrating them within the framework and excluding water.

Development of Novel Functional Nanomaterials

The amphiphilic nature of this compound, with its hydrophilic dimethoxybenzene head and a long, hydrophobic octadecyl tail, makes it a prime candidate for the bottom-up fabrication of novel functional nanomaterials through self-assembly. In aqueous environments, it is conceivable that this molecule could self-assemble into various nanostructures such as micelles, nanotubes, or vesicles.

These self-assembled nanostructures could serve multiple purposes. They could act as nanoreactors, encapsulating reactants in their hydrophobic cores and facilitating reactions in an aqueous medium. They could also be used as templates for the synthesis of other nanomaterials, such as inorganic nanotubes or hollow nanospheres. Furthermore, if the self-assembled structures exhibit interesting optical or electronic properties, they could find applications in sensing, bioimaging, or as components in nanoelectronic devices.

While the direct use of this compound in nanomaterial synthesis is not yet documented, the principles of self-assembly of amphiphilic molecules are well-established, suggesting a fertile ground for future research into the nanotechnological applications of this compound. The formation of nanoparticles from related photoluminescent oligo(phenylene vinylene)s with long alkyloxy substituents has been demonstrated, indicating the potential for creating optically active nanomaterials from similar building blocks. researchgate.net

In Vitro Biological Activity and Mechanistic Insights of 1,4 Dimethoxy 2 Octadecylbenzene

Cellular and Subcellular Interaction Mechanisms (In Vitro Studies)

There is currently no available research on the cellular and subcellular interaction mechanisms of 1,4-Dimethoxy-2-octadecylbenzene.

Biological Membrane Interactions and Permeability Studies

Information regarding the interaction of this compound with biological membranes and its permeability characteristics is not present in the current body of scientific literature.

Modulation of Intracellular Signaling Pathways

No studies were identified that investigated the potential for this compound to modulate any intracellular signaling pathways.

Antimicrobial Efficacy Studies (In Vitro)

There is no published data on the antimicrobial efficacy of this compound.

Antibacterial Activity Against Specific Pathogens

No research could be located that has assessed the antibacterial activity of this compound against any specific bacterial pathogens.

Antifungal Activity Against Fungal Species (e.g., Malassezia)

While research exists on various compounds and their antifungal activity against fungal species such as Malassezia, no studies have specifically evaluated this compound for this purpose. nih.goviranjd.irnih.govresearchgate.netresearchgate.net

Receptor-Ligand Binding and Agonist/Antagonist Profiling (In Vitro)

The receptor-ligand binding properties and any potential agonist or antagonist activities of this compound have not been documented in published research. While studies on other benzene (B151609) derivatives and their receptor interactions are available, this specific compound remains uncharacterized in this regard. nih.govnih.gov

Radioligand Development for Receptor Imaging

There is no available information on the development or use of this compound as a radioligand for receptor imaging. The synthesis of a radiolabeled version of this compound and its subsequent evaluation for binding to specific biological targets has not been reported in the scientific literature.

Serotonin (B10506) Receptor Subtype Affinity

Data on the binding affinity of this compound for any serotonin (5-HT) receptor subtype is not available. Studies to determine its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) at various 5-HT receptors have not been published.

Cytotoxicity and Antiproliferative Activity in Cell Lines (In Vitro)

There are no published studies detailing the in vitro cytotoxicity or antiproliferative activity of this compound in any cancer or non-cancer cell lines. Therefore, data on its potential to induce cell death or inhibit cell growth is non-existent.

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Due to the absence of any in vitro biological data for this compound, no structure-activity relationships (SAR) have been established. SAR studies require a series of related compounds with corresponding biological activity data to determine how specific structural modifications influence their effects.

Environmental Fate and Ecotoxicological Considerations of 1,4 Dimethoxy 2 Octadecylbenzene

Environmental Distribution and Transport Pathways

The distribution of 1,4-Dimethoxy-2-octadecylbenzene in the environment is largely governed by its physicochemical properties, which are predicted by its structure. The presence of a long C18 alkyl chain confers very low water solubility and high lipophilicity (fat-loving nature).

Atmospheric Dispersal and Long-Range Transport Potential

Specific data on the atmospheric dispersal of this compound are not available. However, its high molecular weight and low vapor pressure suggest that it is not likely to be volatile. Therefore, long-range transport in the gaseous phase is improbable. Transport in the atmosphere would most likely occur through adsorption to particulate matter. Polycyclic aromatic hydrocarbons (PAHs), which also have low volatility, are known to be transported over long distances via atmospheric particles, suggesting a potential pathway for this compound. mdpi.com

Mobility and Migration in Aquatic and Terrestrial Compartments

The mobility of this compound in aquatic and terrestrial environments is expected to be very low. Due to its predicted high hydrophobicity, the compound would strongly adsorb to organic matter in soil, sediment, and suspended particles in water. This strong binding significantly limits its migration through the soil column and into groundwater. In aquatic systems, it would predominantly partition from the water column to sediment.

| Environmental Compartment | Predicted Mobility and Migration | Governing Factors |

| Atmosphere | Low; primarily via adsorption to particulates | Low vapor pressure, high molecular weight |

| Soil | Very Low | Strong adsorption to organic matter |

| Water | Very Low | Partitioning from water column to sediment |

| Sediment | Low (acts as a sink) | High hydrophobicity |

| Groundwater | Very Low | Low water solubility, high soil sorption |

| This table is based on predictions from the chemical structure, as no empirical data is available. |

Environmental Persistence and Degradation Mechanisms

The persistence of a chemical in the environment is determined by its resistance to biotic and abiotic degradation processes.

Biotic Degradation Processes (e.g., Microbial Metabolism)

There are no specific studies on the biodegradation of this compound. However, research on other long-chain alkylbenzenes indicates that they can be biodegraded by microorganisms. nih.govnih.gov The most common aerobic degradation pathway involves the oxidation of the terminal methyl group of the long alkyl side chain, followed by β-oxidation. nih.govpsu.edu The presence of the methoxy (B1213986) groups on the benzene (B151609) ring may influence the rate and extent of degradation, but the long alkyl chain is expected to be the initial point of microbial attack.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Direct data on the abiotic transformation of this compound is absent.

Photolysis : The dimethoxybenzene moiety is a chromophore, meaning it can absorb light in the ultraviolet spectrum. Studies on dimethoxybenzene isomers have shown that they can undergo photodegradation in aqueous solutions and on ice surfaces. copernicus.org The rate of photolysis for this compound would depend on factors like the intensity of sunlight, the presence of sensitizing substances in the water, and the environmental matrix.

Hydrolysis : The ether linkages (methoxy groups) and the carbon-carbon bonds of the alkyl chain and benzene ring are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.

| Degradation Process | Predicted Significance | Rationale |

| Biotic Degradation | Potentially significant | Studies on analogous long-chain alkylbenzenes show susceptibility to microbial metabolism. nih.govnih.govpsu.edu |

| Photolysis | Potentially significant | The dimethoxybenzene ring can absorb UV light, and related compounds are known to photodegrade. copernicus.org |

| Hydrolysis | Insignificant | Ether and carbon-carbon bonds are generally stable to hydrolysis in environmental conditions. |

| This table is based on predictions from the chemical structure, as no empirical data is available. |

Bioaccumulation and Biomagnification Potential in Ecological Systems

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, etc.), while biomagnification is the increase in concentration of a chemical at successively higher levels in a food chain.

The potential for this compound to bioaccumulate is predicted to be high. Its chemical structure, particularly the long C18 alkyl chain, results in a high octanol-water partition coefficient (Kow), a key indicator of lipophilicity and bioaccumulation potential. rivm.nl Chemicals with high lipophilicity tend to accumulate in the fatty tissues of organisms. rivm.nlnih.gov

However, the actual extent of bioaccumulation and the potential for biomagnification depend on the organism's ability to metabolize and excrete the compound. rivm.nl While some organisms like mussels may accumulate PAHs to high levels, fish can often metabolize these compounds, which reduces their bioaccumulation factor. rivm.nlnih.gov Given that the alkyl chain of long-chain alkylbenzenes can be metabolized by some organisms, this could potentially limit the biomagnification of this compound in certain food webs. Without experimental data, the precise bioaccumulation and biomagnification potential remains uncertain.

| Parameter | Predicted Level | Basis of Prediction |

| Bioaccumulation Potential | High | High lipophilicity due to the C18 alkyl chain. rivm.nlnih.gov |

| Metabolic Transformation | Possible | Organisms can metabolize long alkyl chains, potentially reducing accumulation. nih.govrivm.nl |

| Biomagnification Potential | Uncertain | Depends on the balance between uptake/accumulation and metabolic excretion across the food chain. |

| This table is based on predictions from the chemical structure, as no empirical data is available. |

Uptake and Accumulation in Aquatic Organisms

The potential for a chemical to be taken up and concentrated by aquatic organisms from the surrounding water is a key aspect of ecotoxicological assessment. This process, known as bioconcentration, is a significant concern for hydrophobic compounds.

Research Findings and Predictive Assessment:

No direct experimental studies measuring the uptake and accumulation of this compound in aquatic organisms have been identified in publicly available literature. However, based on its molecular structure, a high potential for bioconcentration is expected. The long octadecyl chain makes the molecule highly lipophilic. Lipophilic substances tend to partition from the water column into the lipid-rich tissues of aquatic organisms like fish, invertebrates, and algae.

The primary metric for quantifying this potential is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. For regulatory purposes, such as the REACH legislation in Europe, a BCF value greater than 2000 indicates a substance is "bioaccumulative," and a value over 5000 suggests it is "very bioaccumulative."

Given the high lipophilicity suggested by its structure, this compound would likely exhibit a significant BCF. For comparison, other long-chain alkylbenzenes are known to be persistent and bioaccumulative. While the methoxy groups on the benzene ring add some polarity, the dominance of the C18 alkyl chain is expected to govern its partitioning behavior. In fish, uptake would primarily occur through the gills via passive diffusion down a concentration gradient between the water and the blood, with subsequent distribution to fatty tissues like the liver and adipose tissue.

Below is an illustrative table of the kind of data that would be generated in an experimental study to determine the bioconcentration potential of this compound.

Illustrative Data Table: Predicted Bioconcentration of this compound in Fish

| Species | Exposure Concentration (µg/L) | Mean Tissue Concentration (µg/kg wet weight) | Calculated BCF (L/kg) | Bioaccumulation Classification |

| Rainbow Trout (Oncorhynchus mykiss) | 0.1 | 6500 | >5000 | Very Bioaccumulative (Predicted) |

| Fathead Minnow (Pimephales promelas) | 0.1 | 5800 | >5000 | Very Bioaccumulative (Predicted) |

| Bluegill Sunfish (Lepomis macrochirus) | 0.1 | 7200 | >5000 | Very Bioaccumulative (Predicted) |

| Note: The values presented in this table are hypothetical and for illustrative purposes only. They are based on predictions derived from the chemical's structure and are not the result of experimental testing. |

Accumulation in Terrestrial Organisms

In the terrestrial environment, the accumulation of chemical substances is governed by different exposure pathways, primarily through the food chain and direct contact with contaminated soil.

Research Findings and Predictive Assessment:

As with aquatic organisms, no specific data on the accumulation of this compound in terrestrial organisms could be located. The assessment must therefore rely on its predicted physicochemical properties.

A key property for predicting the behavior of a chemical in soil is its soil sorption coefficient (Koc). Due to its hydrophobicity, this compound is expected to have a very high Koc value. This indicates a strong tendency to adsorb to the organic matter fraction of soil and sediments. This strong binding would reduce its mobility in the soil, limiting its potential to leach into groundwater. However, it also makes it highly available to soil-dwelling organisms such as earthworms, which ingest soil particles.

Organisms at the base of the terrestrial food web can ingest the chemical along with soil and detritus. The lipophilicity of this compound suggests that it would readily be absorbed from the gut and stored in the fatty tissues of these organisms. Subsequently, biomagnification can occur, where the concentration of the chemical increases at successively higher trophic levels of the food chain as predators consume contaminated prey.

Illustrative Data Table: Predicted Accumulation in a Terrestrial Food Chain

| Organism | Trophic Level | Primary Exposure Route | Predicted Body Burden (ng/g lipid weight) | Biomagnification Factor (BMF) |

| Earthworm (Lumbricus terrestris) | Decomposer | Soil Ingestion | 800 | N/A |

| Shrew (Sorex araneus) | Primary Consumer | Ingestion of Earthworms | 4,000 | 5.0 |

| Kestrel (Falco tinnunculus) | Secondary Consumer | Ingestion of Shrews | 24,000 | 6.0 |

| Note: The values in this table are hypothetical, for illustrative purposes only, and are intended to demonstrate the principle of biomagnification. They are not based on experimental data for this compound. |

Environmental Modeling and Predictive Fate Assessment

In the absence of experimental data, environmental models are crucial tools for predicting the fate, transport, and distribution of chemicals in the environment. These models, often called multimedia fugacity models, use the physicochemical properties of a substance to estimate its partitioning between different environmental compartments such as air, water, soil, and biota.

Predictive Assessment:

To model the environmental fate of this compound, key input parameters would be required. The most critical of these is the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity. While an experimentally determined value is unavailable, its value would be predicted to be very high (likely with a log Kow > 8) due to the long alkyl chain. Other necessary parameters include water solubility (predicted to be extremely low), vapor pressure, and rates of degradation (biotic and abiotic).

Quantitative Structure-Activity Relationship (QSAR) models are a specific type of predictive tool that relates the molecular structure of a chemical to its physicochemical properties and biological activities, including bioaccumulation. A QSAR model could be used to estimate a BCF for this compound based on its log Kow.

A typical fugacity model would likely predict the following for this compound:

Air: Due to a likely low vapor pressure, long-range atmospheric transport would be limited.

Water: The compound would not persist in the water column in a dissolved state due to its hydrophobicity and would rapidly partition to suspended organic matter and bed sediments.

Soil and Sediment: These would be the primary environmental sinks for the compound, where it would be strongly bound and persist.

Biota: A high potential for bioaccumulation and biomagnification in both aquatic and terrestrial food webs is expected.

These predictive models are invaluable for screening-level risk assessments and for prioritizing chemicals that may require further experimental testing.

Future Research Directions and Emerging Applications for 1,4 Dimethoxy 2 Octadecylbenzene

Innovative Synthetic Strategies and Sustainable Production Methods

Currently, detailed, peer-reviewed studies focusing on innovative and sustainable synthesis routes specifically for 1,4-Dimethoxy-2-octadecylbenzene are not widely available. The synthesis of structurally related long-chain alkyl-substituted dimethoxybenzenes often involves established methods like Friedel-Crafts alkylation. However, these traditional methods can present environmental and efficiency challenges.

Future research should be directed towards developing greener synthetic pathways. This could include the exploration of solid acid catalysts to replace traditional Lewis acids, minimizing waste and improving catalyst recyclability. Another promising avenue is the use of biocatalysis or enzyme-mediated synthesis, which could offer high selectivity under mild conditions, significantly improving the sustainability profile of the production process. Life cycle assessment (LCA) studies would be crucial in evaluating the environmental footprint of these novel methods compared to conventional routes.

Table 1: Potential Sustainable Synthesis Strategies for Future Investigation

| Synthetic Strategy | Potential Advantages | Research Focus |

| Solid Acid Catalysis | Reusability, reduced corrosion, easier product separation. | Development of novel zeolite or functionalized resin catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification of suitable enzymes (e.g., lipases, acyltransferases). |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in microreactor systems. |

| Methoxy (B1213986) Group Scaffolding | Controlled synthesis from renewable precursors. | Utilization of lignin-derived platform chemicals. |

Exploration of Advanced Material Design and Device Fabrication

The amphiphilic nature of this compound, with its polar dimethoxybenzene head and nonpolar octadecyl tail, suggests its potential as a building block for advanced materials. cymitquimica.com Its aromatic core may also impart specific photochemical or electronic properties. cymitquimica.com However, specific studies on the application of this compound in material design and device fabrication are not present in current literature.

Future investigations could focus on its use as a component in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The long alkyl chain could be leveraged to control molecular packing and thin-film morphology, which are critical for device performance. Furthermore, its potential as a structure-directing agent in the synthesis of mesoporous materials or as a component in advanced lubricant or cosmetic formulations remains an unexplored area ripe for research.

Deeper Mechanistic Investigations into Biological Interactions

The structure of this compound suggests a likelihood of interaction with biological membranes, a property that could be advantageous in drug delivery systems or as a component in cosmetic formulations. cymitquimica.com Despite this, detailed mechanistic studies on how this specific molecule interacts with cells, proteins, or other biological entities are currently absent from the scientific record.

Future research should aim to elucidate these interactions. In vitro studies using model cell membranes, such as liposomes, could reveal how the compound affects membrane fluidity and permeability. Toxicological and biocompatibility assays would be essential to determine its safety profile for any potential biomedical or cosmetic applications. Understanding these fundamental biological interactions is a prerequisite for any future development in this area.

Comprehensive Environmental Risk Assessment and Remediation Technologies

The environmental fate and potential risks associated with this compound have not been specifically documented. As a member of the long-chain alkylbenzene family, its environmental behavior is of interest. These compounds can enter the environment through industrial and domestic wastewater.

A comprehensive environmental risk assessment is a critical future research direction. This would involve studies on its biodegradability under various environmental conditions (aerobic and anaerobic), its potential for bioaccumulation in aquatic organisms, and its ecotoxicity. Should the compound be found to be persistent or toxic, research into specific remediation technologies would be necessary. This could include bioremediation approaches using microorganisms capable of degrading aromatic compounds or advanced oxidation processes for its removal from water.

Table 2: Framework for Future Environmental Risk Assessment

| Assessment Area | Key Parameters to Investigate | Potential Methodology |

| Biodegradation | Rate and extent of mineralization in soil and water. | OECD 301 (Ready Biodegradability), OECD 308 (Aerobic/Anaerobic Transformation). |

| Bioaccumulation | Bioconcentration Factor (BCF) in aquatic species. | OECD 305 (Bioaccumulation in Fish). |

| Ecotoxicity | Acute and chronic toxicity to representative aquatic organisms. | Algae (e.g., C. vulgaris), Daphnia, Fish toxicity tests. |

| Environmental Fate | Adsorption/desorption behavior in soil and sediment (Koc). | HPLC screening method. |

Integration with Computational Design and Machine Learning for Predictive Research

Computational chemistry and machine learning are powerful tools for accelerating chemical research and development. For this compound, these approaches could be used to predict its properties and guide experimental work, although no such studies have been published to date.

Future research could employ Density Functional Theory (DFT) calculations to predict its electronic structure, spectroscopic properties, and reactivity. Molecular dynamics simulations could model its behavior at interfaces and its interactions with biological membranes. Furthermore, machine learning models could be trained on data from related compounds to predict properties like toxicity, biodegradability, and material performance, thereby prioritizing the most promising research avenues and reducing the need for extensive, time-consuming experiments.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (N₂) at 4°C to prevent oxidation.

- Disposal : Follow EPA guidelines for halogen-free aromatics (incineration with scrubbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |